1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
Description
This compound (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A piperazine ring substituted with a 4-fluorophenyl sulfonyl group at the 4-position.
- A cyclohexyl-ethanone scaffold linked to a 1H-tetrazole-1-ylmethyl moiety.
Properties
Molecular Formula |
C20H27FN6O3S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C20H27FN6O3S/c21-17-4-6-18(7-5-17)31(29,30)27-12-10-25(11-13-27)19(28)14-20(8-2-1-3-9-20)15-26-16-22-23-24-26/h4-7,16H,1-3,8-15H2 |
InChI Key |
IGUZFMSORYEJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Tetrazole Moiety: The tetrazole group is introduced via a cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the piperazine derivative with a cyclohexyl ethanone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Formation of the Piperazine Core
The piperazine ring serves as the central scaffold. Its synthesis often starts with secondary amines , which undergo cyclization under basic conditions (e.g., using tosyl chloride or carbodiimides). For example, 1,2-diamines react with alkylating agents to form six-membered rings.
Sulfonylation of Piperazine
The 4-fluorophenyl sulfonyl group is introduced via nucleophilic aromatic substitution or coupling with a sulfonyl chloride. This step requires activating the piperazine nitrogen for electrophilic substitution. Typical reagents include sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) under alkaline conditions.
Tetrazole-Cyclohexyl Conjugation
The tetrazole moiety is synthesized via multicomponent reactions , such as the [3+2] cycloaddition between alkynes and azides. For example, propargylamine reacts with aldehydes to form imines, which are protonated and trapped by isocyanides to generate nitrilium ions. These ions react with sodium azide to form tetrazoles .
Final Coupling
The cyclohexyl group is introduced through alkylation or cycloaddition . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to link benzyl azide (formed in situ from sodium azide) with alkyne precursors .
Reaction Conditions
| Parameter | Details | Yield |
|---|---|---|
| Solvent | Methanol (1M) | 58% |
| Temperature | Room temperature | - |
| Catalysts | Copper sulfate pentahydrate, sodium ascorbate | - |
| Reaction Time | 24 hours for cycloaddition steps | - |
Comparative Analysis of Reaction Parameters
Structural and Functional Insights
The compound’s heterocyclic diversity enables:
-
Stability : Fluorinated and sulfonamide groups reduce metabolic liability.
-
Reactivity : Tetrazole and cyclohexyl moieties facilitate further chemical modifications.
-
Biological activity : The combination of piperazine and tetrazole motifs suggests potential applications in neuropharmacology or antiviral research.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to the structure of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone. For instance, derivatives containing tetrazole and piperidine nuclei have shown significant antibacterial and antifungal activity. These compounds were synthesized and evaluated against various microbial strains, demonstrating promising results compared to standard antibiotics .
Anticancer Potential
The compound's structural components may also contribute to its anticancer properties. Research indicates that similar piperazine derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The synthesis of substituted triazole-piperazine derivatives has shown notable cytotoxic effects against several cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy against tumors .
Case Study 1: Synthesis and Evaluation of Analogues
A series of analogues based on the piperazine and tetrazole framework were synthesized to evaluate their biological activity. The compounds underwent rigorous testing for antimicrobial and cytotoxic activities, revealing that specific modifications significantly improved their effectiveness against resistant strains of bacteria and various cancer cell lines .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 5.0 | |
| Compound B | Antifungal | 3.2 | |
| Compound C | Cytotoxicity | 0.99 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets at the molecular level. The results indicated that hydrophobic interactions play a crucial role in binding affinity, which is essential for developing effective drugs targeting specific receptors involved in microbial resistance and cancer cell proliferation .
Mechanism of Action
The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analysis of Structural Modifications
(a) Sulfonyl vs. Non-Sulfonyl Piperazine Derivatives
- Compounds with 4-fluorophenyl sulfonyl groups (e.g., Compound A, ) exhibit stronger binding to sulfonylurea receptors compared to non-sulfonyl analogs (e.g., oxadiazole derivatives ). The sulfonyl group’s electron-withdrawing nature enhances interactions with polar residues in enzyme active sites.
(b) Tetrazole vs. Other Heterocycles
- The tetrazole in Compound A offers superior metabolic stability over oxadiazole () and phenoxy () moieties due to resistance to oxidative degradation. However, methyl-substituted tetrazoles () show increased lipophilicity (LogP +0.5), improving blood-brain barrier penetration.
(c) Substituent Effects on Aromatic Rings
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Key Pharmacokinetic Parameters
Biological Activity
The compound 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine moiety, which is known for its diverse biological activity. The presence of the fluorophenyl and sulfonyl groups enhances its interaction with biological targets, potentially increasing its efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structural features often demonstrate significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonyl groups have shown moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Strong |
| Compound B | E. coli | Moderate |
| Compound C | Bacillus subtilis | Weak |
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been documented for related compounds. The presence of the piperazine ring is crucial for interacting with the active sites of these enzymes, leading to potential therapeutic applications in treating neurodegenerative diseases .
Cancer Cell Line Studies
Case studies have revealed that compounds structurally related to 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with similar functional groups have been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Apoptosis via caspase activation |
| HeLa | 15.25 | Cell cycle arrest |
| A549 | 12.50 | Increased p53 expression |
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The fluorophenyl group enhances lipophilicity, facilitating better receptor binding.
- Enzyme Interaction : The sulfonamide moiety is known to participate in hydrogen bonding with enzyme active sites, inhibiting their function.
- Cellular Uptake : The piperazine ring aids in cellular penetration, allowing for effective delivery to target sites within cells.
Q & A
Basic: What synthetic strategies are commonly employed to construct the sulfonyl piperazine moiety in this compound?
Methodological Answer:
The sulfonyl piperazine fragment is typically synthesized via sulfonylation of piperazine derivatives. A representative approach involves reacting piperazine with 4-fluorophenyl sulfonyl chloride under reflux conditions (e.g., in dichloromethane or ethanol) with a base such as potassium carbonate to neutralize HCl byproducts . Purification often employs silica gel chromatography using ethyl acetate/petroleum ether gradients. Key challenges include avoiding di-sulfonylation; stoichiometric control of sulfonyl chloride (1:1 molar ratio) and stepwise addition improve selectivity .
Basic: How is the tetrazole group introduced into the cyclohexyl fragment?
Methodological Answer:
The tetrazole moiety is commonly introduced via nucleophilic substitution or cycloaddition. For example, 1H-tetrazol-1-ylmethyl groups can be attached to cyclohexane derivatives using 1H-tetrazole and a halomethyl intermediate (e.g., chloromethyl cyclohexane) in polar aprotic solvents like DMF at 60–80°C. Microwave-assisted synthesis may enhance reaction efficiency . Characterization via H NMR typically reveals distinct peaks for the tetrazole protons (δ 8.5–9.5 ppm) and cyclohexyl methylene groups (δ 3.5–4.0 ppm) .
Advanced: How can reaction yields be optimized during the coupling of sulfonyl piperazine and tetrazole-cyclohexyl intermediates?
Methodological Answer:
Yield optimization focuses on:
- Catalysis : Use of coupling agents like EDCI/HOBt in DMF improves amide bond formation.
- Solvent Choice : Polar solvents (e.g., acetonitrile) enhance solubility of intermediates.
- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions.
- Purification : Reverse-phase HPLC or preparative TLC resolves closely eluting byproducts. Reported yields for analogous compounds range from 48% to 65% under optimized conditions .
Advanced: What electrochemical methods are applicable for synthesizing derivatives of this compound?
Methodological Answer:
Electrochemical oxidation of phenolic intermediates (e.g., 1-(4-hydroxyphenyl)piperazine derivatives) generates reactive quinone imine species, which undergo Michael addition with nucleophiles like 2-mercaptobenzothiazole. Controlled-potential electrolysis (CPE) at 0.8–1.0 V (vs. Ag/AgCl) in buffered acetonitrile/water mixtures enables selective formation of disubstituted products. This method avoids harsh oxidizing agents and offers tunable regioselectivity .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- H/C NMR : Assigns proton environments (e.g., sulfonyl piperazine protons at δ 3.0–3.5 ppm, tetrazole protons at δ 8.5–9.5 ppm) and carbon backbone.
- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy.
- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm) and tetrazole C-N vibrations (~1450 cm) .
Advanced: How does the tetrazole group influence biological activity in kinase inhibition studies?
Methodological Answer:
The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. In kinase inhibition assays, its electron-withdrawing nature modulates binding affinity to ATP pockets. For example, fluorophenyl sulfonyl piperazine-tetrazole hybrids showed IC values <10 µM against tyrosine kinases, with SAR studies highlighting the critical role of tetrazole positioning in hydrophobic interactions .
Basic: What purification challenges arise with this compound, and how are they resolved?
Methodological Answer:
Challenges include:
- Hydrophobicity : Poor solubility in aqueous phases complicates extraction. Use of tert-butyl methyl ether (MTBE) improves phase separation.
- Byproduct Removal : Silica gel chromatography with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) resolves unreacted sulfonyl chlorides.
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals (>95% by HPLC) .
Advanced: What computational approaches predict binding modes with kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models interactions between the sulfonyl group and kinase hinge regions (e.g., hydrogen bonds with backbone NH of Met796 in EGFR).
- MD Simulations (GROMACS) : Assess stability of the tetrazole-cyclohexyl moiety in hydrophobic pockets over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of fluorophenyl substituents to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
